molecular formula C19H23ClN2O5 B2518827 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride CAS No. 1396806-58-8

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2518827
CAS No.: 1396806-58-8
M. Wt: 394.85
InChI Key: WCFWUYIFXFZTBI-UHFFFAOYSA-N
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Description

The compound (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride features a 2,3-dihydrobenzo[b][1,4]dioxin core linked via a carbonyl group to a piperazine ring. The piperazine is further substituted with a 2-(furan-2-yl)-2-hydroxyethyl moiety. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5.ClH/c22-14(15-6-3-11-24-15)12-20-7-9-21(10-8-20)19(23)18-13-25-16-4-1-2-5-17(16)26-18;/h1-6,11,14,18,22H,7-10,12-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFWUYIFXFZTBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CO2)O)C(=O)C3COC4=CC=CC=C4O3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride is a synthetic derivative that exhibits significant biological activity, particularly as an antagonist of the alpha-2C adrenoceptor. This receptor plays a crucial role in various physiological processes, including neurotransmission and cardiovascular regulation. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N2O4HClC_{17}H_{20}N_{2}O_{4}\cdot HCl with a molecular weight of approximately 348.82 g/mol. The structure includes a dihydrobenzo[b][1,4]dioxin moiety linked to a piperazine derivative, which contributes to its pharmacological properties.

Target of Action

The primary target for this compound is the alpha-2C adrenoceptor , which is part of the adrenergic receptor family.

Mode of Action

As an antagonist , this compound inhibits the action of norepinephrine at the alpha-2C receptors. This inhibition can lead to increased neurotransmitter release and modulation of various physiological responses.

Biological Activity

Research indicates that this compound may have several biological effects:

  • Neuropharmacological Effects : By antagonizing alpha-2C receptors, the compound may enhance neurotransmitter release, potentially alleviating conditions such as depression and anxiety.
  • Cardiovascular Effects : The modulation of adrenergic signaling can influence heart rate and blood pressure regulation.
  • Potential Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

Study 1: Neuropharmacological Evaluation

A study evaluated the neuropharmacological effects of related compounds on anxiety-like behavior in animal models. Results indicated that alpha-2C antagonists could significantly reduce anxiety symptoms, suggesting a similar potential for our compound.

Study 2: Anticancer Activity

In vitro studies have shown that compounds with similar structural features exhibit cytotoxicity against breast cancer cell lines. The mechanism involves apoptosis induction through mitochondrial pathways.

Data Table: Summary of Biological Activities

Activity TypeEffectReference
NeuropharmacologicalAnxiety reduction
CardiovascularBlood pressure modulation
AnticancerCytotoxicity against cancer cells

Comparison with Similar Compounds

Research Implications and Gaps

  • Bioactivity : While highlights bioactivity studies on plant-derived dibenzo[b][1,4]dioxins, direct data for the target compound are lacking. The hydroxyethyl-furan group may modulate antioxidant or antimicrobial activity, as seen in related dioxin derivatives .
  • Pharmacokinetics: The furan and hydroxyethyl groups could influence metabolic stability.

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